molecular formula C29H19N3Na4O17S5 B14409641 1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt CAS No. 82199-13-1

1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt

Cat. No.: B14409641
CAS No.: 82199-13-1
M. Wt: 933.8 g/mol
InChI Key: IYSLRGNHTGJLSK-UHFFFAOYSA-J
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Description

1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, azo linkage, and benzoylamino substituent. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt involves several steps:

    Nitration: The initial step involves the nitration of naphthalene to form 1,7-naphthalenedisulfonic acid.

    Reduction: The nitro groups are then reduced to amino groups.

    Diazotization: The amino groups are diazotized to form diazonium salts.

    Coupling Reaction: The diazonium salts are coupled with 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo] to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by diazotization and coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In the study of enzyme interactions and protein labeling.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects through its ability to interact with various molecular targets. The azo linkage allows it to form stable complexes with metals and proteins, influencing their activity. The sulfonic acid groups enhance its solubility and reactivity, making it a versatile compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthalenedisulfonic acid
  • 2,7-Naphthalenedisulfonic acid
  • 4-(Benzoylamino)-2,7-naphthalenedisulfonic acid

Uniqueness

1,7-Naphthalenedisulfonic acid, 4-(benzoylamino)-5-hydroxy-6-[[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]azo]-, tetrasodium salt is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility, stability, and reactivity.

Properties

CAS No.

82199-13-1

Molecular Formula

C29H19N3Na4O17S5

Molecular Weight

933.8 g/mol

IUPAC Name

tetrasodium;4-benzamido-5-hydroxy-6-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-1,7-disulfonate

InChI

InChI=1S/C29H23N3O17S5.4Na/c33-27-25-20(23(51(37,38)39)11-10-21(25)30-29(34)16-4-2-1-3-5-16)15-24(52(40,41)42)26(27)32-31-22-9-6-17-14-18(7-8-19(17)28(22)53(43,44)45)50(35,36)13-12-49-54(46,47)48;;;;/h1-11,14-15,33H,12-13H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4

InChI Key

IYSLRGNHTGJLSK-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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